- Bicyclo[2.2.2]octyltriazole inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Pharmacological agents for the treatment of metabolic syndrome, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2568-2572

Cas no 94994-25-9 (Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate)

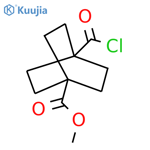

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate structure](https://pt.kuujia.com/scimg/cas/94994-25-9x500.png)

94994-25-9 structure

Nome do Produto:Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

- 4-formyl-Bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

- methyl 1-formylbicyclo[2.2.2]octane-4-carboxylate

- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-formyl-, methyl ester

- KNSYWHCOJRHWRP-UHFFFAOYSA-N

- SB13993

- FCH1785611

- AK137203

- AX8258771

- 4-carbomethoxybicyclo[2.2.2]octane-1-carboxaldehyde

- Bicyclo[2.2.2]octane-1-carboxylicacid,4-formyl-,methylester

- Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (ACI)

- DB-080161

- Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (in cyclohexane (50% w/w))

- CS-0101289

- SY105722

- 94994-25-9

- EN300-198568

- AS-71542

- A1-01468

- O11939

- MFCD23102903

- DTXSID50454256

- AKOS022172186

- SCHEMBL1502404

- Methyl4-formylbicyclo[2.2.2]octane-1-carboxylate

-

- MDL: MFCD23102903

- Inchi: 1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3

- Chave InChI: KNSYWHCOJRHWRP-UHFFFAOYSA-N

- SMILES: O=CC12CCC(CC1)(C(OC)=O)CC2

Propriedades Computadas

- Massa Exacta: 196.109944368g/mol

- Massa monoisotópica: 196.109944368g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 3

- Complexidade: 245

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 43.4

- XLogP3: 0.9

Propriedades Experimentais

- Densidade: 1.252

- Ponto de ebulição: 261 ºC

- Ponto de Flash: 109 ºC

- Pressão de vapor: 0.0±0.5 mmHg at 25°C

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Inert atmosphere,Store in freezer, under -20°C

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW930-200mg |

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 95+% | 200mg |

1377.0CNY | 2021-07-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-5G |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 97% | 5g |

¥ 7,682.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-250MG |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 97% | 250MG |

¥ 1,023.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-25G |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 97% | 25g |

¥ 24,327.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F75240-1g |

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 98% | 1g |

¥5682.0 | 2023-09-07 | |

| Chemenu | CM202742-250mg |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 95% | 250mg |

$*** | 2023-05-29 | |

| Enamine | EN300-198568-0.25g |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 90% | 0.25g |

$1056.0 | 2023-09-16 | |

| Chemenu | CM202742-1g |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 95% | 1g |

$*** | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-10G |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 97% | 10g |

¥ 12,804.00 | 2023-04-12 | |

| Enamine | EN300-198568-0.5g |

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |

94994-25-9 | 90% | 0.5g |

$1664.0 | 2023-09-16 |

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran

1.2 Reagents: N-methylmorpholine N-oxide Catalysts: TPAP Solvents: Dichloromethane

1.2 Reagents: N-methylmorpholine N-oxide Catalysts: TPAP Solvents: Dichloromethane

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: 2,4,6-Trimethylpyridine , Hydrogen Catalysts: Palladium , Barium sulfate Solvents: 2-Methyltetrahydrofuran ; 30 °C

Referência

- Process preparation of xanthine-bicyclo[2.2.2]octanepropanoic acid derivative, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Referência

- Polar substituent effects on fluorine-19 chemical shifts of aryl and vinyl fluorides: a fluorine-19 nuclear magnetic resonance study of some 1,1-difluoro-2-(4-substituted-bicyclo[2.2.2]oct-1-yl)ethenes, Journal of Organic Chemistry, 1985, 50(7), 1079-87

Método de produção 4

Condições de reacção

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ; 5 h, rt

Referência

- Preparation of amide containing heterobicyclic metalloprotease inhibitors, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 3 h, rt

Referência

- Preparation of spiro azetidine isoxazole derivatives as sstr5 antagonists, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 30 min, 0 °C

Referência

- Substituted amide compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

Referência

- The synthesis of [2.2.2]bicyclooctane and [3.1.1]bicycloheptane based amino acids as constrained glutamate analogs, Tetrahedron Letters, 1999, 40(4), 781-784

Método de produção 9

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 12 h, 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referência

- Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Tetrahydrofuran ; 0 °C; 3 h, 29 °C

1.2 Reagents: Sodium thiosulfate

1.2 Reagents: Sodium thiosulfate

Referência

- Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Chloroform ; cooled; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water

Referência

- Preparation of pyridine compounds substituted with azoles, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 4 h, rt

Referência

- An "ideal" bioisoster of the para-substituted phenyl ring, ChemRxiv, 2023, 1, 1-11

Método de produção 13

Condições de reacção

1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ; 0 °C; 5 h, rt

Referência

- Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients, China, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 3 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Preparation of bridged bicyclic compounds as farnesoid X receptor modulators, United States, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C → rt

Referência

- Preparation of pyrazolopyrimidine derivative and its application in medicine, China, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation, United States, , ,

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Raw materials

- 4-Chlorocarbonylbicyclo[2.2.2]octane-1-carboxylic acid methyl ester

- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Preparation Products

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Literatura Relacionada

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

3. Back matter

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

94994-25-9 (Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate) Produtos relacionados

- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)

- 1459-95-6(Dimethyl adamantane-1,3-dicarboxylate)

- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 29412-62-2(dimethyl cubane-1,4-dicarboxylate)

- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)

- 2177-77-7(Methyl 2-methylvalerate)

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 32980-26-0(4-Methoxy-3,3-dimethyl-4-oxobutanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:94994-25-9)Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):341.0/1192.0